molecular formula C15H13IN2O2 B11023291 N-(3-acetamidophenyl)-2-iodobenzamide

N-(3-acetamidophenyl)-2-iodobenzamide

Cat. No.: B11023291
M. Wt: 380.18 g/mol
InChI Key: RIQSCDXVOHAAMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(acetylamino)phenyl]-2-iodobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to an iodinated benzamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-iodobenzamide typically involves a multi-step process. One common method includes the iodination of a benzamide precursor followed by the introduction of the acetylamino group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the iodination step may involve the use of iodine and a suitable oxidizing agent, while the acetylation step could utilize acetic anhydride in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of N-[3-(acetylamino)phenyl]-2-iodobenzamide may involve large-scale batch processes. These processes are designed to optimize the reaction conditions, such as temperature, pressure, and reaction time, to achieve maximum efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-iodobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodinated benzamide to its corresponding amine or other reduced forms.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be

Properties

Molecular Formula

C15H13IN2O2

Molecular Weight

380.18 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-iodobenzamide

InChI

InChI=1S/C15H13IN2O2/c1-10(19)17-11-5-4-6-12(9-11)18-15(20)13-7-2-3-8-14(13)16/h2-9H,1H3,(H,17,19)(H,18,20)

InChI Key

RIQSCDXVOHAAMX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.